molecular formula C14H11IO B1324072 4-Iodo-2'-methylbenzophenone CAS No. 951887-21-1

4-Iodo-2'-methylbenzophenone

Cat. No. B1324072
M. Wt: 322.14 g/mol
InChI Key: FSXKCMMRABVKHA-UHFFFAOYSA-N
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Description

4-Iodo-2’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO . It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

Scientific Research Applications

Enantioselective Electroreduction

4-Methylbenzophenone has been used in studies exploring the enantioselective electroreduction of organic molecules. Specifically, poly(pyrroles) synthesized from chiral pyrrole monomers were employed to achieve up to 17% optical purity of the corresponding alcohols from 4-methylbenzophenone, demonstrating its potential in stereochemistry and asymmetric synthesis (Schwientek, Pleus, & Hamann, 1999).

Crystallography

4-Methylbenzophenone has been studied for its crystal structures, which include a monoclinic stable form and a trigonal metastable form. These forms are characterized by their unique molecular packing and have implications for understanding nucleation and phase transitions in molecular crystals (Kutzke, Al-Mansour, & Klapper, 1996).

Food Safety Analysis

Research involving 4-methylbenzophenone includes its detection in food products. A study developed a method for determining 4-methylbenzophenone in breakfast cereals, which is crucial for monitoring potential contaminants in food items (Van Hoeck et al., 2010).

Thermodynamics

Studies on the thermodynamics of 4-methylbenzophenone have been conducted. The standard molar enthalpies of formation of its isomers in gaseous phase have been derived, providing insights into the energetic aspects of these compounds (Silva, Amaral, Guedes, & Gomes, 2006).

Solid State Photochemistry

4-Methylbenzophenone's behavior under UV irradiation in solid-state has been investigated. This research is significant for understanding the photophysical properties of benzophenones and their potential applications in material science (Ito et al., 1987).

Photophysical and Photochemical Reactions

The behavior of 4-methylbenzophenone in various solvents and under different conditions has been studied, providing insights into its photochemical and photophysical properties (Ma et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methylbenzophenone, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-iodophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXKCMMRABVKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264972
Record name Methanone, (4-iodophenyl)(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2'-methylbenzophenone

CAS RN

951887-21-1
Record name Methanone, (4-iodophenyl)(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-iodophenyl)(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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